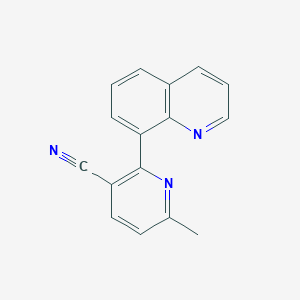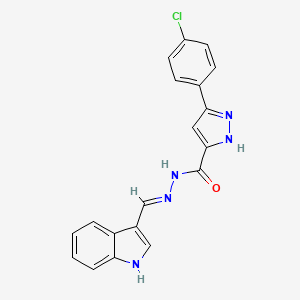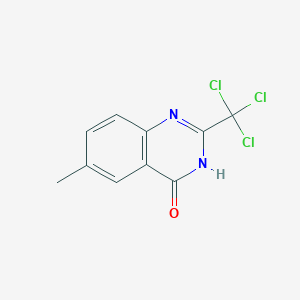![molecular formula C21H23ClN2O3 B6122083 3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol is a chemical compound that belongs to the family of phenols and is commonly referred to as ACPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of ACPP is not fully understood. However, it is believed that ACPP exerts its effects by modulating various signaling pathways in the body. For example, ACPP has been found to inhibit the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. ACPP has also been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
ACPP has been found to have various biochemical and physiological effects. In vitro studies have shown that ACPP inhibits the activity of AChE, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can have beneficial effects on cognitive function. ACPP has also been found to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins. This decrease in prostaglandin production can have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ACPP in lab experiments include its high purity and high yield synthesis method. ACPP has also been found to have low toxicity in vitro studies. However, the limitations of using ACPP in lab experiments include its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of ACPP. In medicinal chemistry, ACPP can be further optimized to improve its anti-inflammatory and analgesic properties. It can also be studied for its potential as an anticancer agent. In biochemistry, ACPP can be studied for its potential as a neuroprotective agent and its effects on cognitive function. Further studies can also be conducted to understand the mechanism of action of ACPP and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of ACPP involves the reaction of 3-hydroxybenzaldehyde with 2-chloroacetophenone in the presence of piperazine and acetic anhydride. This reaction results in the formation of ACPP as a yellow solid. The synthesis method has been optimized to yield high purity and high yield of ACPP.
Aplicaciones Científicas De Investigación
ACPP has shown potential applications in various scientific fields. In medicinal chemistry, ACPP has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. ACPP has also been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In biochemistry, ACPP has been studied for its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects on cognitive function. ACPP has also been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15(25)23-9-11-24(12-10-23)21(27)14-19(16-5-4-6-17(26)13-16)18-7-2-3-8-20(18)22/h2-8,13,19,26H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBRTOUUIZHBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)

![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)

![2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B6122090.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6122105.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6122115.png)